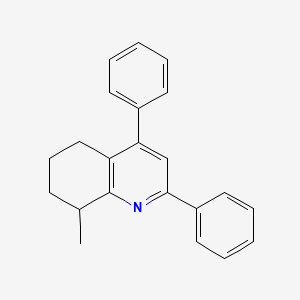
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with methyl and diphenyl substitutions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For instance, tetrahydroquinolines can be produced by hydrogenation of quinolines, a process that is often reversible . Another common method is the Skraup synthesis, which involves heating an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods are scalable and can produce large quantities of the desired compound with high purity. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline, commonly used in medicinal chemistry.
3-Methyl-5,6,7,8-tetrahydroquinoline: Another derivative with similar structural features.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of methyl and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
32605-80-4 |
|---|---|
Fórmula molecular |
C22H21N |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
8-methyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C22H21N/c1-16-9-8-14-19-20(17-10-4-2-5-11-17)15-21(23-22(16)19)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3 |
Clave InChI |
YHIVKUULTMZORE-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


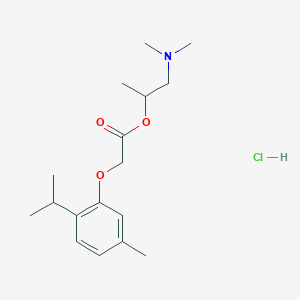
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)
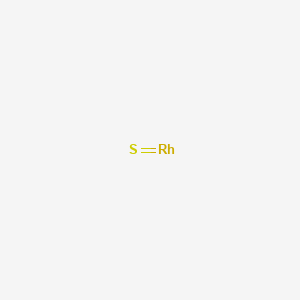

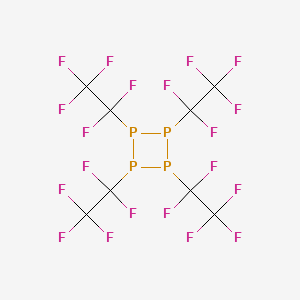
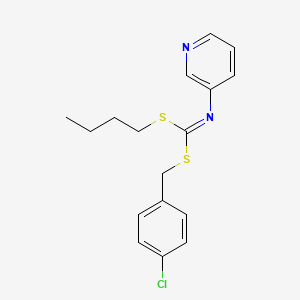
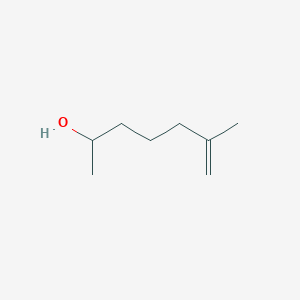
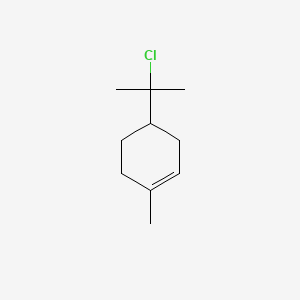
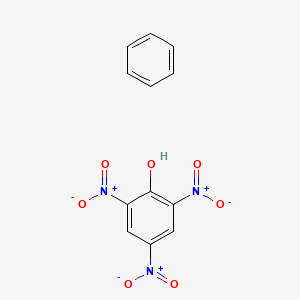
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)
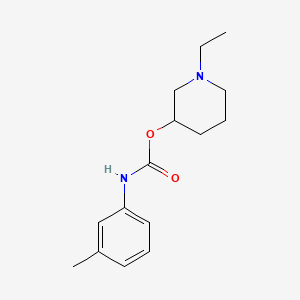
![Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate](/img/structure/B14676749.png)


